molecular formula C8H10N6O2S B11085386 5-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

5-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B11085386
M. Wt: 254.27 g/mol
InChI Key: UDVMRDQCTYDXGO-UHFFFAOYSA-N
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Description

5-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that features a unique combination of imidazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting with the preparation of the imidazole and thiadiazole precursors. One common method involves the reaction of 2-methyl-5-nitro-1H-imidazole with ethylamine to form the intermediate, which is then reacted with thiadiazole derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

5-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the compound can inhibit specific enzymes and pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of both imidazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications compared to compounds with only one of these rings .

Properties

Molecular Formula

C8H10N6O2S

Molecular Weight

254.27 g/mol

IUPAC Name

5-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H10N6O2S/c1-5-10-4-7(14(15)16)13(5)3-2-6-11-12-8(9)17-6/h4H,2-3H2,1H3,(H2,9,12)

InChI Key

UDVMRDQCTYDXGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CCC2=NN=C(S2)N)[N+](=O)[O-]

Origin of Product

United States

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